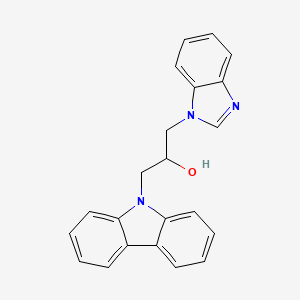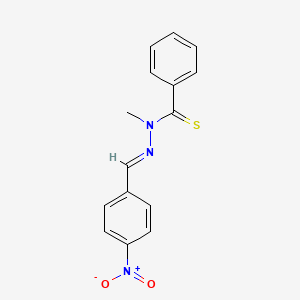
1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol
描述
1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol, also known as BCIP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BCIP is a synthetic compound that belongs to the class of benzimidazole derivatives. It has been extensively studied in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. The purpose of
作用机制
The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol involves the dephosphorylation of 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol by ALP. ALP is a ubiquitous enzyme that is found in various tissues, including liver, bone, and intestine. 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol is a substrate for ALP, and when it is dephosphorylated, it produces a blue-colored product. The blue color is due to the formation of an indophenol dye, which is formed by the oxidation of the dephosphorylated 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol.
Biochemical and Physiological Effects
1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol has no known biochemical or physiological effects on living organisms. It is an inert compound that is used solely for scientific research purposes.
实验室实验的优点和局限性
One of the main advantages of using 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol in lab experiments is its high sensitivity and specificity for ALP. 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol is an excellent substrate for ALP, and its dephosphorylation produces a highly visible blue-colored product, which can be easily detected by spectrophotometry. Another advantage of using 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol is its stability. 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol is a stable compound that can be stored for long periods without losing its activity.
One of the main limitations of using 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol in lab experiments is its cost. 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol is a synthetic compound that is relatively expensive compared to other commonly used substrates for ALP. Another limitation of using 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol is its solubility. 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol is poorly soluble in water, and it requires the use of organic solvents for its preparation and use.
未来方向
1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol has been extensively studied in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. However, there are still many areas where 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol can be further explored. Some of the future directions for 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol research include:
1. Development of new 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol derivatives with improved solubility and cost-effectiveness.
2. Investigation of the use of 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol in other enzyme assays.
3. Exploration of the use of 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol in drug discovery and development.
4. Investigation of the use of 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol in clinical diagnostics.
5. Development of new methods for the detection of ALP activity using 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol.
Conclusion
In conclusion, 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol is a synthetic compound that has gained significant attention in scientific research due to its unique properties. 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol is an excellent substrate for ALP, and its dephosphorylation produces a highly visible blue-colored product, which can be easily detected by spectrophotometry. 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol has no known biochemical or physiological effects on living organisms, and it is used solely for scientific research purposes. 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol has many advantages and limitations for lab experiments, and there are still many areas where 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol can be further explored.
科学研究应用
1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol has been extensively used in scientific research due to its ability to act as a substrate for alkaline phosphatase (ALP). ALP is an enzyme that is commonly used in various biochemical assays to detect the presence of phosphate groups. 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol is converted to a blue-colored product when it is dephosphorylated by ALP, which can be detected by spectrophotometry. This property of 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol has made it a popular choice for various applications, including gene expression analysis, protein-protein interaction studies, and enzyme activity assays.
属性
IUPAC Name |
1-(benzimidazol-1-yl)-3-carbazol-9-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-16(13-24-15-23-19-9-3-6-12-22(19)24)14-25-20-10-4-1-7-17(20)18-8-2-5-11-21(18)25/h1-12,15-16,26H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVGAHBIKRURIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN4C=NC5=CC=CC=C54)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879185.png)
![ethyl 2-[4-(benzyloxy)-3-methoxybenzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879193.png)
![ethyl 2-[3-bromo-4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879207.png)
![N-{[3-(benzylamino)-2-butenoyl]oxy}benzamide](/img/structure/B3879219.png)
![N-[1-({2-[3-(2-furyl)-2-propen-1-ylidene]hydrazino}carbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B3879220.png)
![2-methoxy-N-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3879222.png)
![N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide](/img/structure/B3879243.png)
![ethyl 7-methyl-2-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879269.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine](/img/structure/B3879270.png)
![4-[(cyclobutylcarbonyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethylbenzamide](/img/structure/B3879271.png)
![ethyl 2-{2-[(4-chlorobenzyl)oxy]benzylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879272.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-5-bromo-2-furamide](/img/structure/B3879276.png)
![N-(4-{[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]amino}phenyl)-5-methyl-3-furamide](/img/structure/B3879284.png)